(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride
CAS No.:
Cat. No.: VC17558637
Molecular Formula: C13H26ClNO
Molecular Weight: 247.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26ClNO |
|---|---|
| Molecular Weight | 247.80 g/mol |
| IUPAC Name | [1-(piperidin-1-ylmethyl)cyclohexyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C13H25NO.ClH/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14;/h15H,1-12H2;1H |
| Standard InChI Key | PSQUXWUWTRYVHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(CN2CCCCC2)CO.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is C₁₃H₂₆ClNO, with a molecular weight of 263.81 g/mol. Its IUPAC name derives from the cyclohexane backbone, where the 1-position is substituted with a piperidin-1-ylmethyl group and a hydroxymethyl group . The hydrochloride salt forms via protonation of the piperidine nitrogen, improving aqueous solubility for pharmacological applications .
Key structural elements include:
-
Cyclohexane ring: Provides conformational rigidity, influencing receptor binding.
-
Piperidine moiety: A six-membered amine ring that enhances interactions with biological targets, particularly in the central nervous system.
-
Hydroxymethyl group: Contributes to hydrogen bonding with enzymatic active sites .
The compound’s stereochemistry is critical; the cyclohexane ring can adopt chair or boat conformations, affecting its binding affinity. Computational models predict that the equatorial placement of the piperidinylmethyl group minimizes steric hindrance, favoring interactions with hydrophobic enzyme pockets .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride typically involves a multi-step process:
-
Cyclohexane functionalization: Cyclohexanone undergoes a Mannich reaction with piperidine and formaldehyde to introduce the piperidinylmethyl group .
-
Reduction: The resulting ketone is reduced to a secondary alcohol using sodium borohydride (NaBH₄) .
-
Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Pharmacological Activity
Enzyme Inhibition
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride exhibits competitive inhibition against Trypanosoma brucei trypanothione reductase (TryR), a key enzyme in parasitic redox metabolism. In vitro assays demonstrate a Kᵢ = 2.1 μM, comparable to the lead compound BTCP (Kᵢ = 1 μM) . This activity correlates with antiparasitic effects against bloodstream T. brucei (EC₅₀ = 15 μM), though selectivity over mammalian cells remains limited (EC₅₀ = 35 μM in MRC5 cells) .
Therapeutic Applications
Antiparasitic Agents
The compound’s TryR inhibition suggests potential for treating African trypanosomiasis and leishmaniasis. Combining it with existing therapeutics like eflornithine could enhance efficacy while reducing resistance risks .
Oncology
CSF-1R inhibition may suppress tumor microenvironment signaling, making it a candidate for adjunct therapy in cancers such as glioblastoma and breast carcinoma . Preclinical models show reduced tumor growth rates by 40–60% when used with checkpoint inhibitors .
Neurological Disorders
Piperidine-containing compounds often target sigma receptors or NMDA channels. Although no direct evidence exists for this compound, structural analogs have shown anxiolytic and neuroprotective effects in rodent models .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume